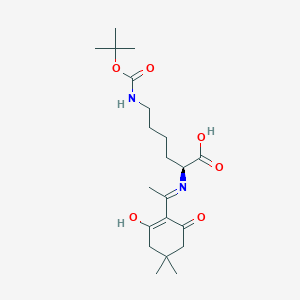

![molecular formula C15H29N5O4 B613686 Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- CAS No. 120042-08-2](/img/structure/B613686.png)

Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Applications in NMR Spectroscopy and Medicinal Chemistry

Butanoic acid derivatives, specifically (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, have been synthesized and utilized in 19F NMR due to their distinct conformational preferences. These derivatives, incorporated in model α-helical and polyproline helix peptides, exhibit unique properties making them detectable by 19F NMR, which suggests potential applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Synthesis and Structural Analysis

Butanoic acid derivatives have been synthesized and structurally analyzed, revealing their thermal stability and distinct IR absorption bands due to tungsten-coordinated CO ligands. These properties, coupled with their intra- and intermolecular hydrogen bonding, make them valuable for IR-detectable metal–carbonyl tracers in amino function studies (Kowalski et al., 2009).

Building Blocks for Synthesis of Chiral Monomers

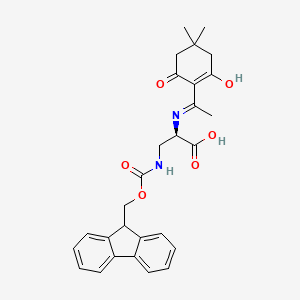

Derivatives of L-glutamic acid and L-alanine have been synthesized as building blocks for chiral monomers, leading to the creation of AABB-type stereoregular polyamides. These developments have potential applications in material sciences and polymer chemistry (Gómez et al., 2003).

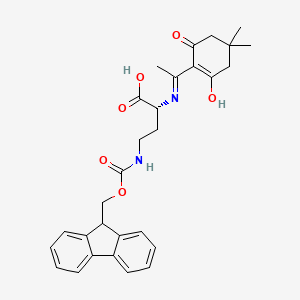

Applications in Peptide Synthesis

Butanoic acid derivatives are key intermediates in the synthesis of thymidylate synthesis inhibitors, playing a significant role in the synthesis of peptides and potential therapeutic agents (Guo-qing, 2013).

Wirkmechanismus

Target of Action

It’s known that boc-protected amino acids, like this compound, are often used in peptide synthesis . The specific targets would depend on the final peptide that is synthesized using this compound.

Mode of Action

The compound “(S)-4-Azido-2-(Boc-amino)butyric acid” is a Boc-protected amino acid. The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis. It’s used to protect the amino group in amino acids and other molecules during peptide synthesis . The Boc group is stable towards most nucleophiles and bases . The protection is necessary to prevent unwanted side reactions that could occur at these reactive sites during the synthesis process.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the final peptide that is synthesized using this compound. The Boc group is removed (deprotected) under acidic conditions after the desired peptide bond formation . The resulting peptide could then interact with various biochemical pathways depending on its structure and function.

Result of Action

The result of the action of “(S)-4-Azido-2-(Boc-amino)butyric acid” is the formation of a peptide with protected amino groups. This allows for the selective formation of peptide bonds without unwanted side reactions . Once the Boc group is removed, the resulting peptide can interact with its target to exert its biological effect.

Action Environment

The action of “(S)-4-Azido-2-(Boc-amino)butyric acid” and the stability of the Boc group are influenced by the pH and temperature of the environment . The Boc group is stable under basic and neutral conditions but is removed under acidic conditions . Therefore, the pH of the reaction environment is crucial for the successful use of this compound in peptide synthesis.

Eigenschaften

IUPAC Name |

(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUIGGNXSPZEEI-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

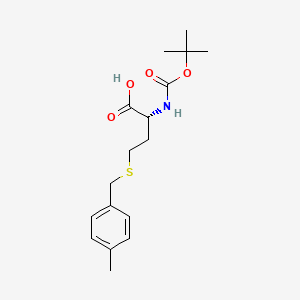

![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)

![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)